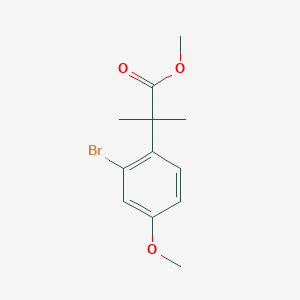
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle est un composé organique qui présente un noyau naphtalène substitué par des groupes hydroxyle aux positions 3 et 4 et un groupe ester benzoate à la position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle implique généralement l'estérification du (3,4-dihydroxynaphtalén-1-yl)méthanol avec l'acide benzoïque ou ses dérivés. Une méthode courante est l'estérification de Fischer, qui consiste à chauffer l'alcool et l'acide en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction peut être représentée comme suit :
(3,4-Dihydroxynaphtalén-1-yl)méthanol+Acide benzoïqueH2SO4{_svg_1}(3,4-Dihydroxynaphtalén-1-yl)méthyl benzoate+H2O
Méthodes de production industrielle
En milieu industriel, la production du benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle peut impliquer des procédés en continu afin d'améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides dans un réacteur à lit fixe peut également être utilisée pour faciliter la réaction d'estérification tout en minimisant les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : le groupe ester peut être réduit en l'alcool correspondant.
Substitution : les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en conditions acides.
Réduction : l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont des agents réducteurs courants.
Substitution : des réactifs comme le chlorure de thionyle (SOCl₂) peuvent être utilisés pour convertir les groupes hydroxyle en chlorures, qui peuvent ensuite subir une substitution supplémentaire.
Principaux produits
Oxydation : formation de naphtoquinones.
Réduction : formation de (3,4-dihydroxynaphtalén-1-yl)méthanol.
Substitution : formation de divers naphtalènes substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle présente plusieurs applications dans la recherche scientifique :
Chimie : utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : étudié pour ses propriétés antioxydantes potentielles dues à la présence de groupes hydroxyle.
Médecine : exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans le ciblage des maladies liées au stress oxydatif.
Industrie : utilisé dans la production de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme par lequel le benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle exerce ses effets dépend en grande partie de sa structure chimique. Les groupes hydroxyle peuvent donner des atomes d'hydrogène, agissant comme des antioxydants en neutralisant les radicaux libres. Le groupe ester benzoate peut subir une hydrolyse pour libérer l'acide benzoïque, qui possède des propriétés antimicrobiennes. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les espèces réactives de l'oxygène (ROS) et l'inhibition des voies de stress oxydatif.
Applications De Recherche Scientifique
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(3,4-Dihydroxynaphtalène) : il lui manque le groupe ester benzoate, ce qui le rend moins lipophile.
(1,2-Dihydroxynaphtalène) : positions différentes des groupes hydroxyle, ce qui conduit à une réactivité et des applications différentes.
Benzoate de (3,4-diméthoxynaphtalén-1-yl)méthyle : groupes méthoxy au lieu de groupes hydroxyle, ce qui affecte ses propriétés antioxydantes.
Unicité
Le benzoate de (3,4-dihydroxynaphtalén-1-yl)méthyle est unique en raison de la combinaison de groupes hydroxyle et d'un groupe ester benzoate, qui confère à la fois des propriétés antioxydantes et antimicrobiennes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H14O4 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
Clé InChI |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)



